molecular formula C5H4O2 B1198131 4-Cyclopentene-1,3-dione CAS No. 930-60-9

4-Cyclopentene-1,3-dione

Cat. No. B1198131
CAS RN: 930-60-9
M. Wt: 96.08 g/mol
InChI Key: MCFZBCCYOPSZLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Diazo-4-cyclopentene-1,3-dione demonstrates the marked difference in resonance contributions of canonical forms compared to typical 2-diazo-1,3-diones, highlighting the distinct chemical behavior of 4-cyclopentene-1,3-dione derivatives (Oda, Kasai, & Kitahara, 1977). Additionally, the synthesis and pyrolytic decarbonylation of 4-cyclopentene-1,2,3-trione further elucidate the pathways to obtain cyclopentene diones through dehydration and pyrolysis methods (KasaiMasaji, OdaMasaji, & KitaharaYoshio, 1978).

Molecular Structure Analysis

The molecular structure of gaseous 2-cyclopentene-1,4-dione was investigated using electron diffraction, revealing that the molecule is planar within experimental error, providing insights into the bonding and structural dimensions of cyclopentene diones (Hagen & Hedberg, 1978).

Chemical Reactions and Properties

4-Cyclopentene-1,3-dione's reactivity with sulfhydryl groups, resulting in quantitative modification, demonstrates its chemical utility in modifying biological molecules, showcasing its potential in chemical biology applications (Toro-Goyco, Ortiz, & Castillo, 1978).

Physical Properties Analysis

The vibrational spectrum of 4-cyclopentene-1,3-dione has been studied, and a complete assignment of observed bands has been proposed, enhancing our understanding of its physical characteristics (Fortunato & Giorgini, 1977).

Chemical Properties Analysis

The synthesis, redox properties, and molecular structure of 4,5-diethylthio-4-cyclopenten-1,3-dione reveal its electrochemical behavior and structural integrity, contributing to the broader knowledge of cyclopentene dione derivatives' chemical properties (Watson, Wu, Vadapally, & Richmond, 2006).

Scientific Research Applications

Application 1: Antifungal Agent

  • Summary of Application : 4-Cyclopentene-1,3-dione has been identified as a potent antifungal inhibitor of chitin synthesis . It was discovered during a study that aimed to explore the potential of agricultural waste products as a source of novel antifungal compounds .
  • Methods of Application : The compound was detected in specific cultivars of feijoa peels . The study used an unbiased GC-MS profile of 151 compounds from 16 commercial and experimental cultivars of feijoa peels .
  • Results or Outcomes : The compound 4-cyclopentene-1,3-dione was found to be potently antifungal (IC 50 = 1–2 μM) against human-pathogenic Candida species . The study found that the synthesis of chitin, a fungal-cell-wall polysaccharide, was the target of 4-cyclopentene-1,3-dione .

Application 2: Synthesis of Derivatives

  • Summary of Application : 4-Cyclopentene-1,3-dione is used in the synthesis of its derivatives, such as 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative) .
  • Results or Outcomes : The outcomes of these syntheses are the formation of the derivatives 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B .

Application 3: Influence on Bovine Heart Phospholipid Exchange Protein

  • Summary of Application : 4-Cyclopentene-1,3-dione has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .

Application 3: Influence on Bovine Heart Phospholipid Exchange Protein

  • Summary of Application : 4-Cyclopentene-1,3-dione has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .
  • Results or Outcomes : The outcomes of this investigation are not provided in the source . Further research or consultation with a subject matter expert may provide more detailed results.

Application 4: Gas Phase Ion Energetics Data

  • Summary of Application : 4-Cyclopentene-1,3-dione has been studied for its gas phase ion energetics data .
  • Methods of Application : The compound was likely subjected to various experimental conditions to determine its electron affinity and ionization energy .
  • Results or Outcomes : The electron affinity of 4-Cyclopentene-1,3-dione was determined to be 1.14 ± 0.13 eV . Its ionization energy was found to be 9.6 eV .

Safety And Hazards

4-Cyclopentene-1,3-dione is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFZBCCYOPSZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239235
Record name 4-Cyclopentene-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentene-1,3-dione

CAS RN

930-60-9
Record name 2-Cyclopentene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-60-9
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Record name 4-Cyclopentene-1,3-dione
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Record name 4-Cyclopentene-1,3-dione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155336
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Record name 4-Cyclopentene-1,3-dione
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Record name Cyclopent-4-ene-1,3-dione
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Record name 4-CYCLOPENTENE-1,3-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
783
Citations
H Hori, H Nagasawa, M Ishibashi, Y Uto… - Bioorganic & medicinal …, 2002 - Elsevier
A series of 2-hydroxyarylidene-4-cyclopentene-1,3-diones were designed, synthesized, and evaluated with respect to protein tyrosine kinase (PTK) inhibition, mitochondrial toxicity, and …
Number of citations: 0 www.sciencedirect.com
S Inayama, K Mamoto, T Shibata… - Journal of medicinal …, 1976 - ACS Publications
A series of 2-arylidene-4-cyclopentene-l, 3-diones and 2-ary lideneindan-l, 3-diones, as well as mono- and bis (arylidene substituted) cycloalkanones, was synthesized and examined …
Number of citations: 0 pubs.acs.org
M Mokhtari, MD Jackson, AS Brown… - Journal of agricultural …, 2018 - ACS Publications
Pathogenic fungi continue to develop resistance against current antifungal drugs. To explore the potential of agricultural waste products as a source of novel antifungal compounds, we …
Number of citations: 0 pubs.acs.org
W Kreiser, A Wiggermann, A Krief, D Swinnen - Tetrahedron letters, 1996 - Elsevier
3R.tran s 3R_cis Page 1 ~ ) Pergamon Tetrahedron Letters, Vol. 37, No. 39, pp. 7119-7122, 1996 Copyright © 1996 Elsevier Science Ltd Printed in Great Britain. All rights reserved PII …
Number of citations: 0 www.sciencedirect.com
Y Uto, H Nagasawa, CZ Jin, S Nakayama… - Bioorganic & medicinal …, 2008 - Elsevier
We designed chiral 2-nitroimidazole derivatives containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety as antiangiogenic hypoxic cell radiosensitizers. Based on results of …
Number of citations: 0 www.sciencedirect.com
H Hori, H Nagasawa, Y Uto, K Ohkura, KL Kirk… - … et Biophysica Acta (BBA …, 2004 - Elsevier
We review in this report our strategy and tactics for the design of 2-hydroxyarylidene-4-cyclopentene-1,3-diones as protein tyrosine kinase (PTK) inhibitors having low mitochondrial …
Number of citations: 0 www.sciencedirect.com
L Sun, LS Liebeskind - The Journal of Organic Chemistry, 1994 - ACS Publications
A number of studies of the 2-aminoindan-l, 3-dione ring system1-3 1 have been carried out. In addition to its relevance to the “ninhydrin reaction” 4 it is claimed that the 2-aminoindan-l, 3…
Number of citations: 0 pubs.acs.org
Y Yamamoto, M Noda, M Ohno… - The Journal of Organic …, 1997 - ACS Publications
An ethoxycarbenium ion intermediate, which was produced by the catalytic action of a Lewis acid on a cyclobutenedione monoacetal, reacted with phenyl(trimethylsilyl)acetylene to give …
Number of citations: 0 pubs.acs.org
M Oda, M Kasai, Y Kitahara - Chemistry Letters, 1977 - journal.csj.jp
2-Diazo-4-cyclopentene-1,3-dione 1 and 2-diazo-4,6-cycloheptadiene-1,3-dione 2 are synthesized. The spectral data of these compounds indicate that there are considerable …
Number of citations: 0 www.journal.csj.jp
B Fortunato, MG Giorgini - Journal of Molecular Structure, 1977 - Elsevier
The IR and Raman spectra of 4-cyclopentene-1,3-dione have been studied. A complete assignment of the observed bands is proposed on the basis of the usual criteria (contours of the …
Number of citations: 0 www.sciencedirect.com

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